molecular formula C11H8F2N2OS B2852153 N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868368-71-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2852153
CAS No.: 868368-71-2
M. Wt: 254.25
InChI Key: PHIIJGSXHOSLKA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C11H8F2N2OS It features a cyclopropane carboxamide group attached to a difluorobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclopropanecarboxylic acid derivatives. One common method includes the following steps:

    Formation of the Benzothiazole Intermediate: Substituted 2-amino benzothiazoles are synthesized by reacting 2-aminothiophenol with appropriate fluorinated benzoyl chlorides under basic conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different functionalized cyclopropanecarboxamide compounds.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the difluorobenzo[d]thiazole moiety, which imparts specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its stability compared to similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-6-3-7(13)9-8(4-6)17-11(14-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIIJGSXHOSLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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